molecular formula C11H13BrO4 B181783 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid CAS No. 52679-49-9

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Cat. No.: B181783
CAS No.: 52679-49-9
M. Wt: 289.12 g/mol
InChI Key: SJTJBIRPIITRRT-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H13BrO4 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with bromine and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid typically involves the bromination of 4,5-dimethoxyphenylpropanoic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom on the phenyl ring with a bromine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted phenylpropanoic acids.

    Oxidation: Formation of 3-(2-bromo-4,5-dimethoxyphenyl)propanoic aldehyde or acid.

    Reduction: Formation of 3-(2-bromo-4,5-dimethoxyphenyl)propanol.

Scientific Research Applications

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, potentially affecting pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the bromine substituent, which may result in different chemical reactivity and biological activity.

    3-(2,5-Dimethoxyphenyl)propanoic acid: Similar structure but with different substitution pattern on the phenyl ring.

    4-Bromo-2,5-dimethoxyphenethylamine: Contains a similar bromine and methoxy substitution but differs in the propanoic acid moiety.

Uniqueness

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The presence of the bromine atom can enhance its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTJBIRPIITRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967118
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52679-49-9
Record name 52679-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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